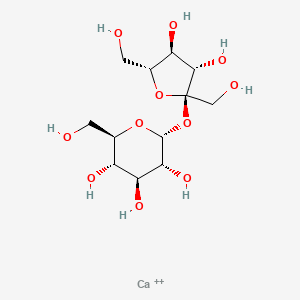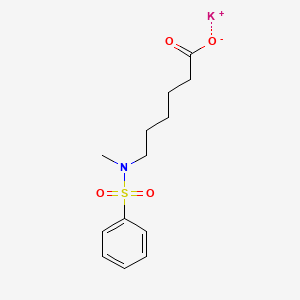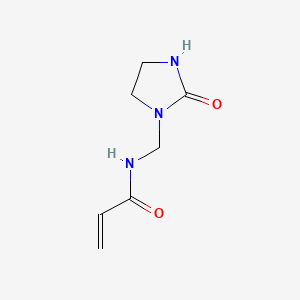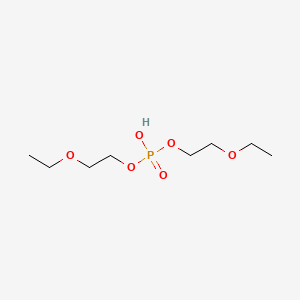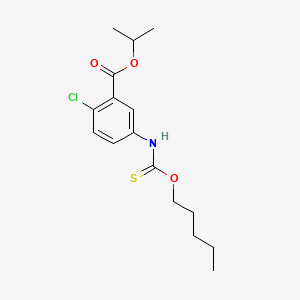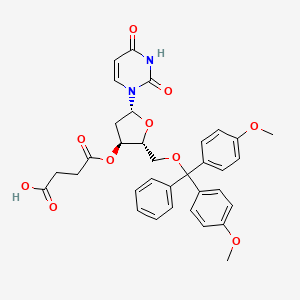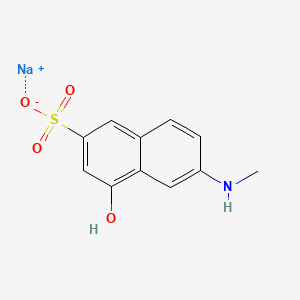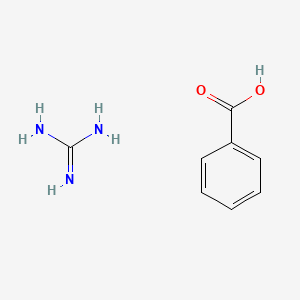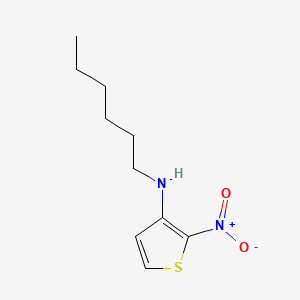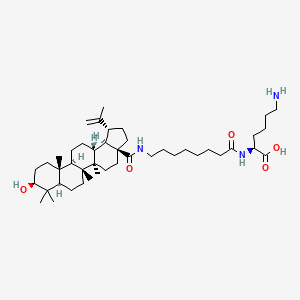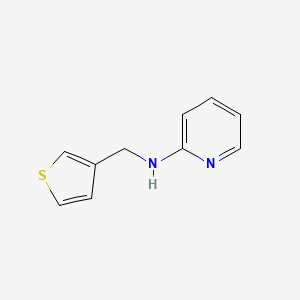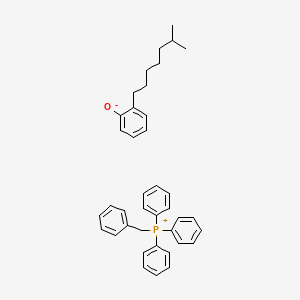
(2-((2-(Ethylthio)ethyl)thio)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-((2-(Ethylthio)ethyl)thio)ethyl)urea is an organic compound with the molecular formula C7H16N2OS2 and a molecular weight of 208.345 g/mol . It is characterized by the presence of ethylthio groups attached to the urea backbone, making it a unique compound in the realm of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-((2-(Ethylthio)ethyl)thio)ethyl)urea typically involves the reaction of ethylthioethylamine with thiourea under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, sodium ethoxide, dimethyl sulfoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Cleaved thioether products.
Substitution: Various substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
(2-((2-(Ethylthio)ethyl)thio)ethyl)urea has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-((2-(Ethylthio)ethyl)thio)ethyl)urea involves its interaction with specific molecular targets and pathways. The ethylthio groups can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Thiourea: Structurally similar but with a sulfur atom replacing the oxygen atom in urea.
Urea: Lacks the ethylthio groups, making it less reactive in certain chemical reactions.
Uniqueness: (2-((2-(Ethylthio)ethyl)thio)ethyl)urea is unique due to the presence of ethylthio groups, which impart distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
94248-91-6 |
|---|---|
Molekularformel |
C7H16N2OS2 |
Molekulargewicht |
208.3 g/mol |
IUPAC-Name |
2-(2-ethylsulfanylethylsulfanyl)ethylurea |
InChI |
InChI=1S/C7H16N2OS2/c1-2-11-5-6-12-4-3-9-7(8)10/h2-6H2,1H3,(H3,8,9,10) |
InChI-Schlüssel |
IKZUKWVJEAFQBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCCSCCNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


